Revaprazan

Description

This compound is under investigation in clinical trial NCT01750437 (Phase 2 Clinical Trial to Investigate the Safety, Tolerability and Efficacy of YH1885L in Patients With Non-erosive Reflux Disease(nerd)).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Hydrochloride (active moiety of).

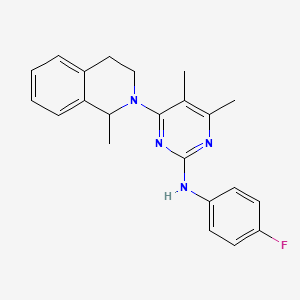

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECZXZOBEZITCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870216 | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199463-33-7 | |

| Record name | Revaprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revaprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revaprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Revaprazan's Mechanism of Action on H+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan is a pioneering member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase, this compound employs a distinct and reversible mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions, binding kinetics, and conformational changes induced by this compound upon the gastric proton pump. It summarizes key quantitative data, details experimental protocols for the characterization of its inhibitory activity, and presents visual representations of its mechanism and related experimental workflows.

Introduction: The Gastric H+/K+-ATPase and the Advent of P-CABs

The gastric H+/K+-ATPase, or proton pump, is an enzyme primarily responsible for the acidification of the stomach lumen. Located in the apical membrane of parietal cells, it actively transports H+ ions out of the cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. This enzymatic activity is the final step in gastric acid secretion, making it a prime target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

For decades, proton pump inhibitors (PPIs) have been the mainstay of treatment. These drugs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi, where they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition.

This compound, as a potassium-competitive acid blocker (P-CAB), offers a different therapeutic paradigm. P-CABs are not prodrugs and do not require acidic activation. They function by competing with potassium ions for binding to the K+-binding site of the H+/K+-ATPase, leading to a rapid and reversible inhibition of the enzyme's activity.[1][2][3] This distinct mechanism of action translates to a faster onset of acid suppression compared to PPIs.[1]

Molecular Mechanism of Action of this compound

This compound's inhibitory effect on the H+/K+-ATPase is rooted in its ability to competitively and reversibly bind to the enzyme's potassium-binding site. This interaction prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen.

Reversible and Potassium-Competitive Inhibition

This compound binds to the H+/K+-ATPase in a reversible manner, meaning it does not form a permanent covalent bond with the enzyme.[1][4][5] Its mechanism is characterized by competition with luminal K+ ions.[6] When the concentration of this compound is high, it preferentially occupies the K+-binding site, thereby inhibiting proton pumping. Conversely, as the plasma concentration of this compound decreases, K+ ions can outcompete it for binding, allowing the enzyme to resume its function. This dynamic and reversible inhibition contrasts with the irreversible "off-switch" provided by PPIs.

Binding Site and Molecular Interactions

Molecular dynamics simulations have provided valuable insights into the specific binding mode of this compound with the H+/K+-ATPase. These studies suggest that this compound interacts with amino acid residues within the luminal vestibule of the enzyme, a region also involved in K+ binding.

Recent cryo-electron microscopy studies have revealed a novel binding mode for this compound where its tetrahydroisoquinoline moiety binds deep within the cation transport conduit of the H+/K+-ATPase.[7] Computational studies have identified key amino acid residues that are crucial for the binding of this compound and its analogues. These include residues such as Thr134, Thr135, Asp137, Asn138, Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989.[8][9] The protonated form of this compound is suggested to have a particularly strong interaction with Asp137 through hydrogen bonds and electrostatic interactions.[8][9]

The binding of this compound stabilizes the enzyme in a conformation that is unable to complete its catalytic cycle, thus effectively blocking proton translocation. The reversible nature of this binding is a key feature that distinguishes it from PPIs and contributes to its distinct pharmacological profile.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on H+/K+-ATPase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

| Compound | IC50 (µM) | pH | Reference |

| This compound | 0.350 | 6.1 | [8] |

| This compound-7h (analogue) | 0.052 | 6.1 | [8] |

Table 1: In vitro inhibitory potency of this compound and its analogue on H+/K+-ATPase activity.

Experimental Protocols

This section outlines the methodologies employed in the in vitro and in silico characterization of this compound's interaction with H+/K+-ATPase.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a typical method for determining the IC50 value of this compound.

4.1.1. Preparation of H+/K+-ATPase-Enriched Microsomes:

-

Gastric mucosal tissue is obtained from a suitable animal model (e.g., porcine or rabbit).

-

The mucosa is scraped and homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

-

The protein concentration of the microsomal preparation is determined using a standard protein assay.

4.1.2. H+/K+-ATPase Activity Assay:

-

The assay is typically performed in a temperature-controlled microplate reader.

-

The reaction mixture contains a buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.1), MgCl2, KCl, and ATP.

-

The H+/K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The ATPase activity is measured by quantifying the rate of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method (e.g., Malachite Green assay).

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

4.1.3. Workflow for IC50 Determination:

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for the in silico investigation of this compound's binding to H+/K+-ATPase.

4.2.1. System Setup:

-

Homology Modeling: A three-dimensional model of the human H+/K+-ATPase is constructed using a suitable template structure (e.g., a crystal structure of a related P-type ATPase) and a homology modeling server like SWISS-MODEL.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software.

-

Membrane Embedding: The H+/K+-ATPase model is embedded in a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) to mimic the cell membrane environment.

-

Solvation and Ionization: The system is solvated with water molecules, and ions (e.g., K+ and Cl-) are added to neutralize the system and achieve a physiological ionic strength.

4.2.2. Molecular Dynamics Simulation:

-

Force Field: A suitable force field (e.g., OPLS-2005) is chosen to describe the atomic interactions.

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and achieve a stable starting conformation.

-

Production Run: A production molecular dynamics simulation is run for a sufficient length of time (e.g., 22 ns or longer) to sample the conformational space of the protein-ligand complex.

-

Analysis: The simulation trajectory is analyzed to investigate the binding mode of this compound, identify key interacting residues, and calculate binding free energies.

4.2.3. Workflow for Molecular Dynamics Simulation:

Signaling Pathway and Logical Relationship

The following diagram illustrates the central role of the H+/K+-ATPase in gastric acid secretion and the inhibitory action of this compound.

Conclusion

This compound's mechanism of action as a potassium-competitive acid blocker offers a distinct and effective approach to the inhibition of gastric H+/K+-ATPase. Its reversible and competitive binding to the K+-binding site of the proton pump provides a rapid onset of action and a predictable dose-dependent suppression of gastric acid. The detailed understanding of its molecular interactions, facilitated by both in vitro assays and in silico modeling, is crucial for the rational design of next-generation P-CABs with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of gastric acid secretion and the development of novel therapies for acid-related disorders.

References

- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 6. An Ion Gating Mechanism of Gastric H,K-ATPase Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

Preclinical Safety and Toxicology Profile of Revaprazan: A Technical Overview

Disclaimer: Detailed preclinical safety and toxicology data for Revaprazan, a potassium-competitive acid blocker (P-CAB), are not extensively available in the public domain. This document provides a comprehensive framework for the preclinical safety and toxicology assessment of a compound like this compound, based on established regulatory guidelines and scientific principles. The quantitative data presented in the tables are illustrative and not based on actual study results for this compound.

Introduction

This compound is a reversible proton pump inhibitor that suppresses gastric acid secretion.[1] As with any new pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks before human administration. This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the drug's toxicokinetic profile.

The preclinical safety program for a drug like this compound would typically follow international guidelines, such as those from the International Council for Harmonisation (ICH), and would include assessments of single-dose and repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, carcinogenicity, and safety pharmacology.

Single-Dose Toxicity

Single-dose toxicity studies are designed to determine the acute toxic effects of a substance when administered in a single dose or multiple doses over a 24-hour period. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for acute toxicity.

Experimental Protocol:

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

-

Administration Route: The intended clinical route of administration (oral for this compound) is used.

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg), are administered.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days. Gross necropsy is performed on all animals.

-

Endpoints: Determination of the LD50 (lethal dose for 50% of the animals), if applicable, and identification of clinical signs and target organs of acute toxicity.

Table 1: Illustrative Single-Dose Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs | Target Organs |

|---|---|---|---|---|

| Rat | Oral | > 2000 | Sedation, decreased activity at high doses | No specific target organs identified |

| Dog | Oral | > 1000 | Emesis at high doses | Gastrointestinal tract |

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of a drug following prolonged exposure. These studies help in identifying the No-Observed-Adverse-Effect Level (NOAEL), which is critical for determining the safe starting dose in humans.

Experimental Protocol:

-

Species: One rodent and one non-rodent species.

-

Duration: Typically ranges from 28 days (sub-chronic) to 6-9 months (chronic), depending on the intended duration of clinical use.

-

Dose Levels: At least three dose levels and a control group are used to establish a dose-response relationship.

-

Observations: Daily clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis are monitored.

-

Endpoints: Comprehensive histopathological examination of all organs and tissues to identify target organs of toxicity and establish the NOAEL.

Table 2: Illustrative Repeated-Dose Toxicity Data for this compound (28-Day Oral Study)

| Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs | Key Findings |

|---|---|---|---|---|

| Rat | 100 | 300 | Liver | Increased liver enzymes at ≥300 mg/kg/day |

| Dog | 50 | 150 | Gastrointestinal | Mild gastrointestinal upset at ≥150 mg/kg/day |

Genotoxicity

Genotoxicity studies are performed to assess the potential of a drug to cause damage to genetic material. A standard battery of tests is conducted to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

Experimental Protocol:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[2][3]

-

In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).[4][5][6][7]

-

In Vivo Micronucleus Test: Assesses chromosomal damage in rodents (e.g., rats or mice) by measuring the formation of micronuclei in bone marrow cells.[8]

Table 3: Illustrative Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | CHO Cells | With and Without S9 | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

Reproductive and Developmental Toxicity

Developmental and Reproductive Toxicology (DART) studies are designed to evaluate the potential effects of a drug on all stages of reproduction.[1][9][10][11][12]

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female fertility and early embryonic development up to implantation.

-

Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity (birth defects) when the drug is administered during organogenesis.

-

Pre- and Postnatal Development (Segment III): Examines the effects on late fetal development, parturition, lactation, and offspring viability and growth.

Table 4: Illustrative Reproductive and Developmental Toxicity Data for this compound

| Study | Species | NOAEL (mg/kg/day) (Maternal Toxicity) | NOAEL (mg/kg/day) (Developmental Toxicity) | Findings |

|---|---|---|---|---|

| Fertility & Early Embryonic Development | Rat | 100 | 100 | No effects on fertility or early development |

| Embryo-Fetal Development | Rat | 50 | 100 | No teratogenic effects |

| Embryo-Fetal Development | Rabbit | 30 | 50 | No teratogenic effects |

| Pre- and Postnatal Development | Rat | 50 | 50 | No adverse effects on offspring |

Carcinogenicity

Carcinogenicity bioassays are long-term studies designed to assess the cancer-causing potential of a drug. These are typically required for drugs intended for chronic use.

Experimental Protocol:

-

Species: Usually conducted in two rodent species (e.g., rats and mice).

-

Duration: Typically 2 years for rats and 18-24 months for mice.

-

Dose Levels: Multiple dose levels, including a high dose approaching the MTD, are used.

-

Endpoints: Comprehensive histopathological evaluation to identify any increase in tumor incidence.

Table 5: Illustrative Carcinogenicity Data for this compound

| Species | Duration | Route | Findings |

|---|---|---|---|

| Rat | 2 years | Oral (in feed) | No evidence of carcinogenicity |

| Mouse | 18 months | Oral (in feed) | No evidence of carcinogenicity |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[13][14][15]

Experimental Protocol:

-

Core Battery:

-

Central Nervous System (CNS): Assesses effects on behavior, motor coordination, and body temperature in rodents (e.g., Irwin test).

-

Cardiovascular System: Evaluates effects on blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., dogs or non-human primates). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.

-

Respiratory System: Measures respiratory rate and tidal volume in rodents.[16][17]

-

Table 6: Illustrative Safety Pharmacology Profile of this compound

| System | Assay | Species | Findings |

|---|---|---|---|

| Central Nervous System | Irwin Test | Rat | No adverse effects observed |

| Cardiovascular | hERG Assay | In Vitro | No significant inhibition |

| Cardiovascular | Telemetered Dog | Dog | No adverse effects on blood pressure, heart rate, or ECG |

| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory function |

Toxicokinetics

Toxicokinetic studies are conducted as part of the repeated-dose toxicity studies to understand the relationship between the dose administered and the systemic exposure to the drug and its metabolites.[18][19][20] This information is crucial for interpreting the toxicology findings and for extrapolating the data to humans.

Table 7: Illustrative Toxicokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |

|---|---|---|---|---|

| Rat | 100 | 1200 | 4800 | 2.5 |

| Dog | 50 | 800 | 3200 | 3.0 |

Visualizations

Caption: General workflow of preclinical toxicology assessment.

Caption: this compound's mechanism of action on the gastric proton pump.

Conclusion

Based on the general requirements for preclinical safety assessment, a comprehensive battery of studies would be necessary to support the clinical development and registration of this compound. While specific data for this compound is not publicly available, the established methodologies for toxicology and safety pharmacology provide a robust framework for identifying potential hazards. Clinical studies have shown that this compound is generally well-tolerated in humans.[21][22] A complete preclinical data package, as outlined in this guide, would be essential for a thorough risk assessment by regulatory authorities.

References

- 1. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 2. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bulldog-bio.com [bulldog-bio.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]

- 8. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 1. Studies with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 10. premier-research.com [premier-research.com]

- 11. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 12. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]

- 13. altasciences.com [altasciences.com]

- 14. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. In Vitro Safety Pharmacology Study on Respiratory System - Creative Biolabs [creative-biolabs.com]

- 17. CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES | PPTX [slideshare.net]

- 18. Toxicokinetic evaluation in preclinical studies.pptx [slideshare.net]

- 19. Toxicokinetics in preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lovelacebiomedical.org [lovelacebiomedical.org]

- 21. Clinical trial: inhibitory effect of this compound on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioavailability and tolerability of combination treatment with this compound 200 mg + itopride 150 mg: a randomized crossover study in healthy male Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Binding of Revaprazan to the Gastric Proton Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a pioneering member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the gastric H+/K+-ATPase (proton pump), this compound functions as a reversible inhibitor, competitively binding to the potassium (K+) binding site of the enzyme.[1][2][3] This distinct mechanism of action confers a rapid onset and a more predictable, sustained control of gastric acid secretion.[1][4] This technical guide provides an in-depth exploration of the molecular interactions between this compound and the proton pump, detailing the binding mechanism, quantitative affinity data, and the experimental protocols used to elucidate these interactions.

Molecular Binding Mechanism

This compound exerts its inhibitory effect by directly competing with K+ ions for binding to the luminal surface of the H+/K+-ATPase.[2][5] This reversible, ionic binding prevents the conformational change required for the final step of acid secretion—the exchange of intracellular H+ for extracellular K+.[1][2]

Structural and computational studies have revealed the precise binding mode of this compound within a deep cation transport conduit of the proton pump.[6] The interaction is stabilized by a network of hydrogen bonds and electrostatic forces with specific amino acid residues.

Key Interacting Residues: Molecular dynamics and docking studies have identified several key amino acid residues that form the binding pocket for this compound. These include:

-

Asp137: Forms crucial hydrogen bonds and electrostatic interactions, particularly with the protonated form of the ligand.[7]

-

Thr134 and Thr135: Contribute to the binding region.[7]

-

Asn138: Involved in the binding site.[7]

-

Tyr799 and Tyr802: Engage in π-π stacking interactions with the this compound molecule.[7]

-

Other significant residues creating the binding pocket include Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989 .[7]

The binding affinity of this compound is influenced by the surrounding pH. At a pH of 6.1, the protonated form of this compound is predominant (approximately 69.89%), which influences its interaction with negatively charged residues like Asp137.[7] Crystal and cryo-electron microscopy (cryo-EM) structures of the proton pump in complex with this compound have confirmed a novel binding mode where its tetrahydroisoquinoline moiety inserts deep into the ion transport channel.[6]

Data Presentation: Binding Affinity

The inhibitory potency of this compound and its analogues is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the calculated binding free energy (ΔGbind). These values provide a comparative measure of the drug's efficacy.

| Compound | Parameter | Value | Conditions | Reference |

| This compound | IC50 | 0.350 µM | pH 6.1 | [7] |

| This compound-7h (analogue) | IC50 | 0.052 µM | pH 6.1 | [7] |

| This compound (mixture) | ΔGbind | -37.82 kcal/mol | pH 6.1 (Calculated) | [7] |

| This compound-7h (mixture) | ΔGbind | -45.90 kcal/mol | pH 6.1 (Calculated) | [7] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] ΔGbind is the calculated binding free energy, where a more negative value indicates a more favorable binding interaction.[7] The lower IC50 and more negative ΔGbind for the analogue this compound-7h suggest a higher activity compared to this compound.[7]

Experimental Protocols

The molecular binding characteristics of this compound have been investigated through a combination of computational, in vitro, and structural biology techniques.

Molecular Docking and Dynamics Simulations

These in silico methods predict the binding pose and affinity of a ligand to its target protein.

-

Objective: To model the interaction between this compound and H+/K+-ATPase and to calculate the binding free energy.

-

Methodology:

-

Protein Structure Preparation: A high-resolution 3D structure of the gastric proton pump (e.g., from the Protein Data Bank, PDB ID: 5YLU) is obtained.[10][11]

-

Ligand Preparation: The 2D structures of this compound (in both neutral and protonated forms) are converted into 3D structures and their energy is minimized.

-

Induced-Fit Docking: Software such as AutoDock Vina is used to perform flexible docking, allowing both the ligand and key residues in the protein's active site to adjust their conformations to find the optimal binding pose.[10][11]

-

Molecular Dynamics (MD) Simulation: The resulting protein-ligand complex is subjected to MD simulations to assess its stability over time in a simulated physiological environment.

-

Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy (ΔGbind) from the MD simulation trajectory, providing a quantitative estimate of binding affinity.[7]

-

In Vitro H+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of the isolated proton pump enzyme.

-

Objective: To determine the IC50 value of this compound.

-

Methodology:

-

Enzyme Preparation: H+/K+-ATPase is typically isolated from porcine or rabbit gastric microsomes.

-

Reaction Mixture: The enzyme is pre-incubated in a buffer (e.g., HEPES, pH 6.5-7.4) containing MgCl2 and KCl.[2]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Activity Measurement: The ATPase activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Structural Biology Methods

Direct visualization of the binding interaction is achieved through high-resolution structural techniques.

-

Objective: To determine the three-dimensional structure of the this compound-proton pump complex.

-

Methodology:

-

Complex Formation: Purified H+/K+-ATPase is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization (X-ray Crystallography): The protein-ligand complex is crystallized. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[6]

-

Sample Preparation (Cryo-EM): The complex is rapidly frozen in a thin layer of vitreous ice.

-

Imaging (Cryo-EM): A transmission electron microscope is used to capture thousands of 2D projection images of the randomly oriented particles.[6]

-

Image Processing (Cryo-EM): Computational algorithms are used to classify the images and reconstruct a high-resolution 3D map of the complex, from which an atomic model can be built.[6]

-

Downstream Cellular Effects and Assays

Beyond direct binding, the efficacy of this compound is also assessed in cell-based models, which can reveal its effects on cellular signaling pathways. Studies have shown that this compound can inhibit H. pylori-induced COX-2 expression by blocking the phosphorylation of IκB-α and Akt signaling in human gastric adenocarcinoma (AGS) cells.[3]

-

Western Blotting: Used to measure the levels of specific proteins (e.g., COX-2, phosphorylated Akt) in cell lysates after treatment with this compound and/or H. pylori.[10]

-

Electrophoretic Mobility Shift Assay (EMSA): Used to determine if this compound affects the DNA-binding activity of transcription factors like NF-κB, which is involved in the inflammatory response to H. pylori infection.[5]

Conclusion

The molecular binding of this compound to the gastric H+/K+-ATPase is a highly specific, reversible interaction that distinguishes it from traditional PPIs. Its mechanism as a potassium-competitive antagonist is defined by interactions with a specific set of amino acid residues deep within the enzyme's cation-binding channel, primarily involving hydrogen bonding and electrostatic forces with residues such as Asp137.[7] Quantitative data confirms its high binding affinity, which is modulated by the local pH environment.[7] The detailed understanding of this binding, made possible by a combination of computational modeling, in vitro assays, and high-resolution structural biology, provides a robust framework for the rational design and development of next-generation P-CABs with potentially improved efficacy and safety profiles for treating acid-related diseases.[6]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Insights on the Potential Use of Potassium-Competitive Acid Blockers in Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Advent of Reversible Acid Suppression: A Technical Guide to the Discovery and Development of Revaprazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan (YH1885), a first-in-class potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Developed by Yuhan Corporation in South Korea, it marked a paradigm shift from the irreversible proton pump inhibitors (PPIs) that had long dominated the therapeutic landscape. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical journey of this novel compound, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this guide outlines the experimental protocols for pivotal studies and visualizes the intricate signaling pathways and developmental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Quest for a New Generation of Acid Suppressants

The mainstay of treatment for acid-peptic disorders has been the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion. For decades, irreversible proton pump inhibitors (PPIs), such as omeprazole, have been the standard of care. However, their limitations, including a delayed onset of action, requirement for activation in an acidic environment, and variability in efficacy, spurred the search for a new class of acid suppressants. This led to the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the proton pump by competing with potassium ions. This compound emerged as a pioneering agent in this class.

Discovery and Synthesis

This compound, chemically known as N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine, was developed by the South Korean pharmaceutical company, Yuhan Corporation.[1] The synthesis of this compound hydrochloride can be achieved through multiple routes, with a common pathway involving the condensation of key intermediates.

Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for this compound hydrochloride.

Caption: Synthetic pathway of this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a generalized experimental protocol based on published patent literature[2][3][4]:

-

Preparation of 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine (Intermediate 1):

-

React p-fluoroaniline with cyanamide to form N-(4-fluorophenyl)guanidine carbonate.

-

Cyclize N-(4-fluorophenyl)guanidine carbonate with 2-methyl ethyl acetoacetate to yield 4-hydroxyl-2-(4-fluoroanilino)-5,6-dimethylpyrimidine.

-

Chlorinate the hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the desired intermediate.

-

-

Preparation of 1-methyl-1,2,3,4-tetrahydroisoquinoline (Intermediate 2):

-

This intermediate can be prepared via multiple routes, one of which involves the Bischler-Napieralski reaction followed by reduction.

-

-

Condensation and Salt Formation:

-

Condense 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine with 1-methyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, often in the presence of a base.

-

Following the condensation reaction, treat the resulting this compound free base with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound hydrochloride.

-

The crude product is then purified by recrystallization.

-

Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound exerts its acid-suppressing effect by acting as a potassium-competitive acid blocker (P-CAB) of the gastric H+/K+-ATPase.[5] Unlike irreversible PPIs, which form a covalent disulfide bond with the proton pump, this compound binds reversibly to the K+-binding site of the enzyme, competitively inhibiting its activity.[6] This reversible, ionic interaction allows for a rapid onset of action and a more predictable control of intragastric pH.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step of this cascade is the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell. The following diagram illustrates the key signaling pathways and the point of intervention for this compound.

Caption: Gastric acid secretion pathway and this compound's mechanism.

Preclinical Development

In Vitro H+/K+-ATPase Inhibition

This compound demonstrated potent and reversible inhibition of the gastric H+/K+-ATPase in in vitro assays.

Table 1: In Vitro H+/K+-ATPase Inhibition of this compound

| Parameter | Value | Reference |

| IC50 | 0.350 µM (at pH 6.1) | [7] |

Note: The IC50 value indicates the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A generalized protocol for assessing the in vitro inhibition of H+/K+-ATPase by a P-CAB like this compound is as follows[8][9]:

-

Preparation of H+/K+-ATPase-rich microsomes:

-

Isolate gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit).

-

Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

-

-

ATPase Activity Assay:

-

Pre-incubate the microsomal preparation with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding ATP in a buffer containing Mg2+ and K+.

-

The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, such as rats and dogs, were crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are essential for dose selection in subsequent clinical trials.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax | Tmax | AUC | Bioavailability |

| Rat | Data not available in sufficient detail in the search results | ||||

| Dog | Data not available in sufficient detail in the search results |

(Note: While preclinical studies in rats and dogs were conducted, specific quantitative data for Cmax, Tmax, AUC, and bioavailability were not consistently available in the provided search results.)

Clinical Development

This compound has undergone a comprehensive clinical development program to evaluate its efficacy and safety in humans for various acid-related disorders.

Phase I: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase I studies in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of this compound. These studies demonstrated its rapid absorption and dose-dependent inhibition of gastric acid secretion.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Day 1)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 100 mg | Data not available | 1.7 - 1.8 | Data not available | 2.2 - 2.4 |

| 150 mg | Data not available | 1.7 - 1.8 | Data not available | 2.2 - 2.4 |

| 200 mg | Data not available | 1.7 - 1.8 | Data not available | 2.2 - 2.4 |

Source: Adapted from Kim et al., 2010.[10] Note: Specific Cmax and AUC values were not provided in the abstract.

Pharmacodynamic Effects: Intragastric pH Control

A key measure of the efficacy of an acid suppressant is its ability to increase and maintain the intragastric pH above certain thresholds (e.g., pH > 4), which is critical for the healing of acid-related mucosal damage.

Table 4: Effect of this compound on 24-hour Intragastric pH in Healthy Volunteers

| Dose | Day | Mean % Time pH ≥ 4 |

| 200 mg | 1 | 25.1% |

| 7 | 25.3% |

Source: Adapted from a study comparing Tegoprazan and this compound.[11][12]

A separate study reported that for a 200 mg dose in H. pylori-negative subjects, the mean percentage of time the pH was greater than 4 was 28.1% on Day 1 and 34.2% on Day 7.[11]

Experimental Protocol: 24-Hour Ambulatory Intragastric pH Monitoring

The following is a generalized protocol for 24-hour intragastric pH monitoring in a clinical trial setting[5][6][13][14]:

-

Patient Preparation:

-

Patients are typically required to fast for a specified period before the procedure.

-

Any medications that could interfere with gastric acid secretion are discontinued for an appropriate washout period.

-

-

Probe Placement:

-

A thin, flexible catheter with a pH sensor at its tip is inserted through the patient's nostril and advanced into the stomach.

-

The correct positioning of the probe is confirmed, often with the aid of manometry or fluoroscopy.

-

-

Data Recording:

-

The catheter is connected to a portable data logger that the patient wears for 24 hours.

-

The patient is instructed to maintain a diary of meals, sleep periods, and any symptoms experienced during the monitoring period.

-

-

Data Analysis:

-

After 24 hours, the data logger is returned, and the recorded pH data is downloaded and analyzed.

-

Key parameters, such as the percentage of time the intragastric pH is above 4, are calculated.

-

Phase III: Efficacy in Duodenal and Gastric Ulcers

Phase III clinical trials were conducted to compare the efficacy and safety of this compound with the standard-of-care PPI, omeprazole, in patients with duodenal and gastric ulcers.

Table 5: Healing Rates in a Phase III Trial of this compound vs. Omeprazole for Duodenal Ulcer (4 weeks)

| Treatment Group | Healing Rate (Intention-to-Treat) |

| This compound 200 mg | 91.7% |

| Omeprazole 20 mg | 91.3% |

Source: Clinical Endoscopy 2005;31(1):17-24.[15]

Table 6: Cumulative Healing Rates in a Phase III Trial of this compound vs. Omeprazole for Gastric Ulcer (up to 8 weeks)

| Treatment Group | Healing Rate (Intention-to-Treat) | Healing Rate (Per-Protocol) |

| This compound 200 mg | 93.0% | 99.1% |

| Omeprazole 20 mg | 89.6% | 100% |

Source: Chang R, et al. Clinical Endoscopy 2007.[2][16]

These studies demonstrated that this compound was non-inferior to omeprazole in the healing of both duodenal and gastric ulcers.

Regulatory Approval and Post-Marketing

This compound was first approved for the treatment of gastritis in South Korea in 2006. It has since been approved for other acid-related indications in South Korea and other countries.

Conclusion

The discovery and development of this compound marked a significant milestone in the pharmacological management of acid-related disorders. As the first clinically approved P-CAB, it offered a novel, reversible mechanism of action with a rapid onset of effect. The extensive preclinical and clinical development program demonstrated its efficacy to be comparable to that of established PPIs for the treatment of duodenal and gastric ulcers. The journey of this compound has paved the way for the development of a new generation of acid suppressants, offering alternative treatment options for patients and providing a valuable tool for clinicians. This technical guide has provided a comprehensive overview of this journey, from its chemical synthesis to its clinical application, serving as a valuable resource for the scientific and drug development community.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. US20170267646A1 - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 3. WO2014060908A1 - Improved process for preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Ambulatory pH Monitoring - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]

- 6. uclahealth.org [uclahealth.org]

- 7. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpp.in [ajpp.in]

- 9. jnsbm.org [jnsbm.org]

- 10. Clinical trial: inhibitory effect of this compound on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamics of tegoprazan and this compound after single and multiple oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s16736.pcdn.co [s16736.pcdn.co]

- 14. cedarvalleygi.com [cedarvalleygi.com]

- 15. researchgate.net [researchgate.net]

- 16. globethesis.com [globethesis.com]

Revaprazan: A Technical Guide to its Impact on Gastric Acid Secretion and pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Revaprazan, a potassium-competitive acid blocker (P-CAB), and its effects on gastric acid secretion and pH levels. It delves into the mechanism of action, presents quantitative data from clinical studies, details experimental protocols for its evaluation, and visualizes key pathways and processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of acid-suppressing pharmaceuticals.

Introduction: The Advent of Potassium-Competitive Acid Blockers

The management of acid-related disorders has been revolutionized by the development of drugs that target the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion. While proton pump inhibitors (PPIs) have long been the standard of care, a newer class of drugs, the potassium-competitive acid blockers (P-CABs), offers a distinct mechanism of action and potential clinical advantages. This compound is a prominent member of the P-CAB class, distinguished by its rapid onset of action and reversible inhibition of the proton pump.[1] This guide will explore the pharmacological profile of this compound with a specific focus on its quantitative effects on gastric acid output and pH.

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+ ATPase

This compound exerts its acid-suppressing effect by directly inhibiting the H+/K+ ATPase enzyme located in the secretory canaliculi of gastric parietal cells.[1] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound is a reversible inhibitor that competitively blocks the potassium-binding site of the enzyme.[2] This competitive and reversible binding prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of hydrochloric acid into the gastric lumen.[2]

The key distinction of this compound's mechanism is its ability to bind to the proton pump in a K+-competitive manner, independent of the pump's activity state. This leads to a more rapid onset of acid suppression compared to PPIs, which preferentially bind to actively secreting pumps.[1] Molecular modeling studies have elucidated the binding site of this compound on the H+/K+ ATPase, revealing a novel binding mode where its tetrahydroisoquinoline moiety extends deep into the cation transport conduit.[1] This interaction is characterized by interactions with specific amino acid residues, including Thr134, Thr135, Asp137, Asn138, Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989, which are crucial for its inhibitory activity.[3]

Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The primary stimulants include histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell membrane. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately promoting the translocation and activation of H+/K+ ATPase at the secretory canalicular membrane. This compound acts at the final step of this pathway, directly inhibiting the activated proton pump.

Quantitative Effects on Gastric Acid Secretion and pH

Clinical studies have demonstrated that this compound rapidly and effectively suppresses gastric acid secretion in a dose-dependent manner. The primary endpoint in many of these studies is the percentage of time over a 24-hour period that the intragastric pH is maintained above 4.0, a benchmark for the effective healing of acid-related mucosal damage.

Dose-Dependent Effects on Intragastric pH

A clinical trial in healthy male subjects evaluated the effects of 100 mg, 150 mg, and 200 mg of this compound administered daily for 7 days. The results showed a dose-dependent increase in the median intragastric pH and the mean percentage of time the pH was above 4.[4]

| Dose | Day | Mean % Time pH > 4 | Median 24-h Intragastric pH |

| 100 mg | 1 | 22.3% | 2.8 |

| 7 | 28.5% | 3.1 | |

| 150 mg | 1 | 25.8% | 3.0 |

| 7 | 32.1% | 3.4 | |

| 200 mg | 1 | 28.1% | 3.3 |

| 7 | 34.2% | 3.9 | |

| Data synthesized from a clinical trial in healthy male subjects. |

Comparative Efficacy with Other Acid Suppressants

This compound's efficacy has been compared to other acid-suppressing agents, including both PPIs and other P-CABs. While this compound demonstrates a rapid onset of action, its overall acid suppression, as measured by the percentage of time with pH > 4, may be comparable to or, in some cases, less potent than newer P-CABs like Tegoprazan.

| Drug | Dose | Day | Mean % Time pH > 4 |

| This compound | 200 mg | 1 | 25.1% |

| 7 | 25.3% | ||

| Tegoprazan | 50 mg | 1 | 54.5% |

| 7 | 68.2% | ||

| Data from a comparative study in healthy male subjects. |

In a phase III clinical trial for the treatment of gastric ulcers, this compound 200 mg was found to have similar cumulative healing rates to Omeprazole 20 mg after 8 weeks of treatment (93.0% vs. 89.6%, respectively).

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion and pH involves both in vivo clinical studies and in vitro laboratory assays.

In Vivo: 24-Hour Intragastric pH Monitoring

This is the gold-standard method for assessing the efficacy of acid-suppressing drugs in a clinical setting.

Objective: To continuously measure the pH of the gastric contents over a 24-hour period to determine the extent and duration of acid suppression.

Methodology:

-

Patient Preparation: Subjects are typically required to cease all acid-suppressing medications for a specified period (e.g., 7-14 days) prior to the study. They are also instructed to fast for a set duration before the procedure.

-

Catheter Placement: A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nostril, down the esophagus, and into the stomach. The correct positioning of the electrode is confirmed, often via manometry or fluoroscopy, to ensure it is in the main body of the stomach.

-

Data Recording: The catheter is connected to a portable data logger that the subject wears for the 24-hour monitoring period. The device records pH values at regular intervals.

-

Subject Diary: Subjects are instructed to maintain a diary, recording the times of meals, sleep, and any symptoms experienced. This allows for the correlation of pH changes with daily activities.

-

Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded and analyzed. Key parameters calculated include the percentage of time the gastric pH is above 4.0, the median 24-hour pH, and the occurrence of acid reflux events.

In Vitro: H+/K+ ATPase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the proton pump enzyme.

Objective: To quantify the inhibitory potency (e.g., IC50) of this compound on the H+/K+ ATPase enzyme.

Methodology:

-

Enzyme Preparation: H+/K+ ATPase is typically isolated from the gastric mucosa of an animal model (e.g., hog or rabbit) through a series of homogenization and centrifugation steps to obtain a microsomal fraction rich in the enzyme.

-

Assay Reaction: The enzyme activity is measured by quantifying the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by measuring the release of inorganic phosphate (Pi) from ATP.

-

Incubation: The prepared H+/K+ ATPase is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and the necessary cofactors (Mg2+ and K+).

-

Quantification: The amount of Pi produced is measured using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then determined by plotting the inhibition data against the drug concentration.

Logical Relationships and Clinical Implications

The pharmacological properties of this compound lead to a distinct clinical profile. Its rapid onset of action, due to its ability to inhibit the proton pump regardless of its activation state, may offer faster symptom relief for patients with acid-related disorders. The reversibility of its binding suggests a potentially different safety profile compared to the irreversible inhibition of PPIs, although long-term comparative data are still emerging.

The dose-dependent increase in gastric pH directly correlates with the therapeutic goals of healing erosive esophagitis and peptic ulcers. The logical relationship between this compound's administration and its clinical effects is a direct consequence of its potent and rapid inhibition of the final step in the gastric acid secretion pathway.

Conclusion

This compound represents a significant development in the pharmacological management of acid-related disorders. Its unique mechanism as a potassium-competitive acid blocker provides a rapid and effective means of controlling gastric acid secretion. The quantitative data from clinical trials demonstrate a clear dose-response relationship in elevating intragastric pH. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other P-CABs. As research in this area progresses, this compound and its class will likely play an increasingly important role in gastroenterology and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Clinical trial: inhibitory effect of this compound on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Anti-inflammatory Properties of Revaprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan, a potassium-competitive acid blocker (P-CAB), has demonstrated significant anti-inflammatory properties in in-vitro studies beyond its primary function of gastric acid suppression. This technical guide provides an in-depth overview of the experimental evidence for this compound's anti-inflammatory effects, focusing on the underlying molecular mechanisms, detailed experimental protocols, and quantitative data. The primary focus of existing research has been on its effects in Helicobacter pylori-infected gastric epithelial cells, where it has been shown to attenuate the inflammatory response by inhibiting the NF-κB and Akt signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the anti-inflammatory potential of this compound.

Introduction

Chronic inflammation is a key contributor to the pathogenesis of various gastrointestinal disorders, including gastritis, peptic ulcers, and gastric cancer.[1][2] Helicobacter pylori infection is a major driver of gastric inflammation, primarily through the induction of cyclooxygenase-2 (COX-2) and the subsequent production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[1][2] this compound, a novel acid pump antagonist, has emerged as a therapeutic agent that not only controls gastric acid but also exerts direct anti-inflammatory effects on gastric mucosal cells.[2][3] This guide details the in-vitro evidence of these properties.

Core Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

In-vitro studies using human gastric adenocarcinoma (AGS) cells infected with H. pylori have elucidated the primary anti-inflammatory mechanism of this compound. The key findings indicate that this compound inhibits H. pylori-induced COX-2 expression by targeting two critical signaling pathways: NF-κB and Akt.[1][2]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[2] Upon stimulation by H. pylori, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2.[2]

This compound pretreatment has been shown to counteract this process. It effectively preserves the cytosolic levels of IκBα, thereby preventing NF-κB activation and its subsequent DNA binding.[1][3] This leads to a downstream reduction in the expression of NF-κB target genes like COX-2.[1][2]

Inactivation of the Akt Signaling Pathway

The Akt signaling pathway is another crucial regulator of COX-2 expression.[1][2] H. pylori infection leads to the phosphorylation and activation of Akt, which in turn contributes to the upregulation of COX-2.[1][2] this compound has been observed to significantly inhibit the phosphorylation of Akt induced by H. pylori, suggesting that its anti-inflammatory effects are, at least in part, mediated through the attenuation of this pathway.[1][2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound in an in-vitro model of H. pylori-induced inflammation in AGS cells.

Table 1: Effect of this compound on COX-2 Expression and Prostaglandin E2 (PGE2) Production

| Treatment Condition | Effect on COX-2 Expression (after 24h) | Effect on PGE2 Levels |

| H. pylori infection | Significant up-regulation | Significant increase |

| 20 µM this compound pretreatment + H. pylori infection | Significantly decreased compared to H. pylori alone (p<0.05)[1][2] | Significantly decreased compared to H. pylori alone[1][2] |

| 5 µM this compound pretreatment + H. pylori infection | No significant change | Data not available |

Table 2: Effect of this compound on NF-κB and Akt Signaling Pathways

| Treatment Condition | Effect on NF-κB DNA Binding | Effect on Akt Phosphorylation |

| H. pylori infection | Increased | Increased |

| 20 µM this compound pretreatment + H. pylori infection | Slightly inhibited compared to H. pylori alone[2] | Significantly inhibited compared to H. pylori alone[1][2] |

| 5 µM this compound pretreatment + H. pylori infection | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's in-vitro anti-inflammatory properties.

Cell Culture and H. pylori Infection

-

Cell Line: Human gastric adenocarcinoma (AGS) cells.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

H. pylori Strain: H. pylori (ATCC 43504) is cultured on chocolate agar plates at 37°C under microaerophilic conditions.

-

Infection Protocol: AGS cells are seeded in appropriate plates and allowed to adhere. Before infection, the culture medium is replaced with serum-free RPMI-1640. H. pylori is added to the cells at a multiplicity of infection (MOI) of 100.[2]

This compound Treatment

-

Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Treatment: AGS cells are pretreated with this compound (e.g., 5 µM or 20 µM) for 2 hours before the addition of H. pylori.[2] A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Purpose: To determine the protein levels of COX-2, Akt, phosphorylated Akt (p-Akt), and IκBα.

-

Protocol:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against COX-2, Akt, p-Akt, or IκBα overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin is used as a loading control to normalize the data.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Purpose: To assess the DNA-binding activity of NF-κB.

-

Protocol:

-

Nuclear extracts are prepared from treated AGS cells.

-

The protein concentration of the nuclear extracts is determined.

-

A double-stranded oligonucleotide probe corresponding to the NF-κB consensus sequence is labeled with [γ-32P]ATP.

-

The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

The DNA-protein complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and subjected to autoradiography.

-

Prostaglandin E2 (PGE2) Assay

-

Purpose: To measure the concentration of PGE2 in the cell culture supernatant.

-

Protocol:

-

After the treatment period, the cell culture supernatant is collected.

-

The concentration of PGE2 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound's inhibition of H. pylori-induced inflammation.

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Workflow for in-vitro analysis of this compound.

Discussion and Future Directions

The current body of in-vitro evidence strongly supports the anti-inflammatory properties of this compound in the context of H. pylori-induced gastric inflammation. Its ability to modulate the NF-κB and Akt signaling pathways provides a clear mechanistic basis for these effects.

However, the scope of the current research is primarily limited to this specific model. To fully understand the "core" anti-inflammatory potential of this compound, further in-vitro studies are warranted in other experimental systems. For instance, investigating its effects on lipopolysaccharide (LPS)-stimulated macrophages would provide insights into its impact on innate immune responses. Additionally, a broader analysis of its influence on a wider range of pro- and anti-inflammatory cytokines would be beneficial. Finally, cell-free enzyme assays could determine if this compound has any direct inhibitory effects on COX-1 or COX-2.

Conclusion

This compound exhibits significant in-vitro anti-inflammatory properties by inhibiting key signaling pathways, NF-κB and Akt, in H. pylori-infected gastric epithelial cells. This leads to a reduction in the expression of the pro-inflammatory mediator COX-2 and the production of PGE2. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as an anti-inflammatory agent. Future studies should aim to broaden the scope of in-vitro models to further delineate its immunomodulatory capabilities.

References

Revaprazan's Off-Target Effects in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a potassium-competitive acid blocker (P-CAB) primarily known for its role in reducing gastric acid secretion by reversibly inhibiting the H+/K+-ATPase proton pump.[1][2][3] While its on-target effects are well-documented in the context of treating acid-related gastrointestinal disorders,[4][5] emerging research in cellular models has begun to shed light on its potential off-target effects. This technical guide provides an in-depth overview of the current understanding of these off-target activities, with a focus on the anti-inflammatory properties of this compound observed in Helicobacter pylori-infected gastric adenocarcinoma epithelial cells (AGS cells).

This document summarizes key quantitative data, outlines detailed experimental protocols from cited research, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and cellular biology.

Core Findings: Anti-inflammatory Off-Target Effects

The primary documented off-target effect of this compound in cellular models is its anti-inflammatory action in the presence of H. pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.[6][7] Research indicates that this compound can attenuate the inflammatory response induced by H. pylori infection, independent of its acid-suppressing mechanism.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Lee et al. (2012) investigating the anti-inflammatory effects of this compound in H. pylori-infected AGS cells.

Table 1: Effect of this compound on H. pylori-Induced COX-2 Expression in AGS Cells

| Treatment Condition | This compound Concentration (µM) | Relative COX-2 Protein Expression (Fold Change vs. Control) |

| Control (Uninfected) | 0 | 1.0 |

| H. pylori Infected | 0 | ~3.5 |

| H. pylori Infected + this compound | 20 | ~1.5 (Significant reduction compared to H. pylori alone) |

Data synthesized from findings reported in Lee et al., 2012.[6]

Table 2: Effect of this compound on H. pylori-Induced Akt Phosphorylation in AGS Cells

| Treatment Condition | This compound Concentration (µM) | Relative p-Akt Protein Expression (Fold Change vs. Control) |

| Control (Uninfected) | 0 | 1.0 |

| H. pylori Infected | 0 | Significant increase |

| H. pylori Infected + this compound | 5 | Partial reduction |

| H. pylori Infected + this compound | 20 | Significant reduction |

Data synthesized from findings reported in Lee et al., 2012.[6][7]

Table 3: Effect of this compound on H. pylori-Induced NF-κB DNA Binding Activity in AGS Cells

| Treatment Condition | This compound Concentration (µM) | NF-κB DNA Binding Activity |

| Control (Uninfected) | 0 | Baseline |

| H. pylori Infected | 0 | Increased |

| H. pylori Infected + this compound | 5 | No significant change |

| H. pylori Infected + this compound | 20 | Slightly inhibited |

Data synthesized from findings reported in Lee et al., 2012.[6][9]

Table 4: Effect of this compound on Cell Viability in AGS Cells (MTT Assay)

| Treatment Condition | This compound Concentration (µM) | Cell Viability (% of Control) |

| This compound alone | 10 | ~100% |

| This compound alone | 30 | ~100% |

| This compound alone | 40 | ~100% |

| This compound alone | 50 | ~90% |

| This compound alone | 80 | ~80% |

| This compound alone | 100 | ~70% |

| H. pylori Infected | 0 | Decreased |

| H. pylori Infected + this compound | 5, 20, 50 | Rescued from H. pylori-induced cytotoxicity |

Data synthesized from findings reported in Lee et al., 2012.[7]

Signaling Pathway Analysis

This compound's anti-inflammatory effects in H. pylori-infected AGS cells appear to be mediated through the inhibition of the Akt signaling pathway, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[6][7][8] The activation of Akt is a known cellular response to H. pylori infection.[10][11][12] this compound was found to inhibit the phosphorylation of Akt, leading to a decrease in the degradation of IκB-α and a slight inhibition of NF-κB activation.[6][7] This ultimately results in the attenuation of COX-2 expression.[6][7]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Helicobacter pylori activate epidermal growth factor receptor- and phosphatidylinositol 3-OH kinase-dependent Akt and glycogen synthase kinase 3β phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]